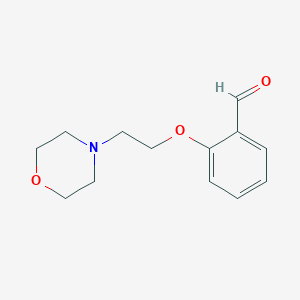

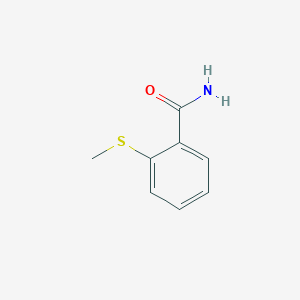

Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate

Vue d'ensemble

Description

The compound “Ethyl 3-(1,3-benzodioxol-5-yl)-2-methyloxirane-2-carboxylate” is similar to the one you’re asking about . Another related compound is “(E)-N- (2- (1,3-Benzodioxol-5-yl)ethyl)-3- (3,4-dimethoxyphenyl)prop-2-enamide”, a natural product found in Zanthoxylum rubescens .

Synthesis Analysis

The synthesis of a similar compound, “Ethyl 3-(1,3-benzodioxol-5-yl)acrylate”, involves the reaction of 1,3-benzodioxole-5-carbaldehyde with diethoxyphosphorylacetic acid ethyl ester in the presence of sodium hydride .

Applications De Recherche Scientifique

Ethyl 3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylate is a chemical compound with significant applications in various scientific research areas. While direct studies specifically naming this compound were not found, insights can be drawn from research on closely related compounds, such as cyanoacrylates and their applications in medicine, dentistry, and materials science.

Applications in Medicine and Dentistry

Cyanoacrylate adhesives, which are closely related to Ethyl 3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylate, have been extensively used in medical and dental applications due to their strong adhesive properties. They serve as effective skin sutures and have replaced traditional suturing techniques in some cases. Their use extends to acting as biological adhesives and sealants, offering benefits like rapid wound closure, better cosmetic outcomes, and the reduction of needlestick injuries among healthcare professionals. However, it is important to note that short-chain cyanoacrylates are not suitable for medical use due to quick degradation and toxic byproduct formation. Instead, longer-chain variants, such as octyl and butyl cyanoacrylate, are preferred for their lower toxicity and suitability for tension-free surface areas (J. G. González, 2012).

Biomaterials and Surgical Applications

Research into biocompatible, degradable materials has led to the development of modified natural polymers, with hyaluronan derivatives showing promise due to their varied biological properties. These materials, obtained through chemical modifications such as esterification, could significantly impact clinical applications, including drug delivery systems and tissue engineering (D. Campoccia et al., 1998). Similarly, cyanoacrylate adhesives are under continuous evaluation for their potential toxicity and occupational hazards to ensure their safe use in surgical applications (P. Leggat et al., 2007).

Propriétés

IUPAC Name |

ethyl (E)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c1-2-16-13(15)10(7-14)5-9-3-4-11-12(6-9)18-8-17-11/h3-6H,2,8H2,1H3/b10-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYGTWDAUOUMNRA-BJMVGYQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC2=C(C=C1)OCO2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=CC2=C(C=C1)OCO2)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate | |

CAS RN |

2286-56-8, 153910-33-9 | |

| Record name | Cinnamic acid, alpha-cyano-3,4-methylenedioxy-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002286568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2286-56-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59454 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ETHYL ALPHA-CYANO-3,4-METHYLENEDIOXYCINNAMATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YNF7Y36TFM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1298567.png)

![1-[(3-methoxyphenyl)sulfonylamino]cyclohexane-1-carboxylic Acid](/img/structure/B1298591.png)

![1-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}cyclohexanecarboxylic acid](/img/structure/B1298596.png)

![[4-Formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]-acetic acid](/img/structure/B1298601.png)

![Thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1298606.png)

![3-[2-(Piperidin-1-yl)ethoxy]benzaldehyde](/img/structure/B1298610.png)